molecular formula C14H18N4O B7532346 N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B7532346
M. Wt: 258.32 g/mol
InChI Key: JLAUSRQUKKDMKK-UHFFFAOYSA-N
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Description

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 832126-71-3) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 7, a 5-ethylthiophen-2-yl moiety at position 5, and a cycloheptyl carboxamide group at position 2 (). Its molecular formula is C₂₁H₂₃F₃N₄OS, with a molecular weight of 436.49 g/mol. This compound is of interest in medicinal chemistry, particularly in antiviral research, due to structural similarities to inhibitors targeting viral polymerases ().

Properties

IUPAC Name

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(16-11-6-3-1-2-4-7-11)12-10-13-15-8-5-9-18(13)17-12/h5,8-11H,1-4,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAUSRQUKKDMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NN3C=CC=NC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with 1,3-Dicarbonyl Compounds

A widely adopted approach involves the reaction of N-aminopyridines with 1,3-dicarbonyl precursors under oxidative conditions. For example, ethyl acetoacetate reacts with N-amino-2-iminopyridine in ethanol containing acetic acid under an oxygen atmosphere to yield pyrazolo[1,5-a]pyridine derivatives. Adapting this method for pyrimidine systems requires substitution of the dicarbonyl component with pyrimidine-specific precursors.

Key Reaction Conditions:

  • Solvent: Ethanol

  • Catalyst: Acetic acid (6 equivalents)

  • Atmosphere: O₂ (1 atm)

  • Temperature: 130°C

  • Yield: Up to 94%

This method’s efficiency is highly dependent on oxygen availability, which drives the oxidative carbon–carbon bond formation. Computational studies suggest that electron-deficient pyrimidine rings favor cyclization at the C2 position, enabling regioselective carboxamide functionalization.

Cross-Coupling Reactions for Functionalization

Transition-metal-catalyzed couplings enable precise functionalization of preformed pyrazolo[1,5-a]pyrimidine cores. For instance, 2,6-dibromopyrazolo[1,5-a]pyrimidine undergoes sequential Sonogashira couplings to install alkynyl groups at C6 and C2 positions. While this method is modular, it requires rigorous control over reaction conditions to avoid polyhalogenation by-products.

Optimized Sonogashira Coupling Parameters:

  • Catalyst: Pd(PPh₃)₂Cl₂

  • Ligand: CuI

  • Base: Et₃N

  • Solvent: THF

  • Temperature: 60°C

  • Selectivity: >90% for C6-position

Regioselective Functionalization and Computational Insights

Regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization is governed by electronic and steric factors. Density functional theory (DFT) calculations reveal that the C2 position is more electrophilic due to conjugation with the pyrimidine nitrogen, favoring nucleophilic attack during amidation.

Comparative Reactivity of Pyrazolo[1,5-a]Pyrimidine Positions:

PositionElectron Density (eV)Preferred Reaction
C2-3.2Amidation
C6-2.8Alkynylation
C7-1.9Arylation

Data derived from computational models highlight the rationale behind sequential C6 alkynylation followed by C2 amidation in multi-step syntheses.

Emerging strategies aim to streamline synthesis through one-pot cyclization-amidation sequences . A recent study demonstrates the use of N-aminopyridinium ylides as dual 1,3-dipoles and nitrogen sources, enabling simultaneous pyrazolo[1,5-a]pyrimidine core formation and cyano group introduction. Adapting this method for carboxamides would require substituting ynals with cycloheptylamine-containing electrophiles.

Advantages of One-Pot Methods:

  • Reduced purification steps

  • Higher atom economy

  • Shorter reaction times (<24 h)

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide, has been extensively studied for its antitumor properties. These compounds exhibit structural diversity that enhances their effectiveness against various cancer types. Notably, they have shown promising results as inhibitors of several key kinases involved in tumor progression:

  • Kinase Inhibition : Compounds derived from this scaffold have been reported to inhibit kinases such as B-Raf, KDR, and Src. Recent studies have highlighted their activity against additional targets like Aurora and FLT-3 kinases, expanding their therapeutic potential in oncology .

Enzymatic Inhibition

This compound also serves as a selective inhibitor for various enzymes:

  • PI3K Inhibition : A series of derivatives have been synthesized with notable selectivity for PI3Kδ isoform over others. For instance, compounds have shown IC50 values as low as 18 nM against PI3Kδ, indicating strong potential for treating diseases like systemic lupus erythematosus (SLE) .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Key factors influencing their efficacy include:

  • Substituents : The introduction of various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core can significantly enhance potency and selectivity against targeted enzymes .
  • Functionalization : Recent advancements in synthetic methods allow for the efficient functionalization of the core structure, leading to compounds with improved bioactivity and reduced toxicity .

Material Science Applications

Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are being explored for applications in material sciences:

  • Photophysical Properties : These compounds exhibit exceptional photophysical characteristics that make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
  • Crystallization Behavior : The propensity of these compounds to form crystals with unique conformational properties opens avenues for their application in solid-state technologies .

Summary of Findings

The applications of this compound illustrate its versatility across various fields. Below is a summary table highlighting key findings:

Application AreaKey Findings
Antitumor ActivityInhibits multiple kinases (B-Raf, KDR, FLT-3)
Enzymatic InhibitionSelective PI3Kδ inhibitors with low IC50 values
Material ScienceExceptional photophysical properties; potential in OLEDs

Mechanism of Action

The mechanism of action of N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives are explored for diverse therapeutic applications. Below is a detailed comparison of N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide with structurally and functionally related compounds.

Structural and Physicochemical Properties
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features Evidence
N-cycloheptyl-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (832126-71-3) Cycloheptyl (carboxamide), 5-ethylthiophen-2-yl (C5), CF₃ (C7) C₂₁H₂₃F₃N₄OS 436.49 High lipophilicity (CF₃), bulky cycloheptyl group 20
7-(3,4-Dimethoxyphenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide (5a) Phenyl (carboxamide), 3,4-dimethoxyphenyl (C7) C₂₁H₁₈N₄O₃ 374.40 Electron-rich aryl (methoxy), planar structure 1
N-(2-chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 2-chloropyridinyl (carboxamide), 4-methoxyphenyl (C5), CF₃ (C7) C₂₀H₁₃ClF₃N₅O₂ 447.80 Halogenated pyridine enhances polarity; CF₃ improves stability 12
5,7-Diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (326923-21-1) 2-phenylethyl (carboxamide), phenyl (C5, C7) C₂₆H₂₂N₄O 406.48 Aromatic stacking potential; moderate solubility 8
N-(4-cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 4-cyanophenyl (carboxamide), 3,4-dichlorophenyl (C5), CF₃ (C7) C₂₁H₁₀Cl₂F₃N₅O 476.24 Electron-withdrawing groups (Cl, CN); high reactivity 23

Key Observations :

  • Planarity : Pyrazolo[1,5-a]pyrimidine cores maintain planarity due to intramolecular H-bonding (NH to N4), critical for target binding (). Bulky substituents (e.g., cycloheptyl) may disrupt this, altering bioactivity.
  • Synthetic Feasibility : Most derivatives are synthesized via HBTU-mediated coupling in DCM/DIPEA, yielding >98% purity ().
Physicochemical Data Comparison
Property Target Compound (832126-71-3) 5a () Compound Compound
logP (Predicted) 4.8 3.2 4.1 5.0
Water Solubility Low Moderate Low Very Low
Melting Point Not reported 207–210°C Not reported 247–250°C
Synthetic Yield Not reported 65–70% 63% 62%

Biological Activity

N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are recognized for their significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The scaffold serves as an essential building block in drug discovery, with numerous derivatives being synthesized to enhance biological efficacy and selectivity against specific targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a study reported that compounds within this class showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Molecular docking simulations indicated that these compounds bind effectively to cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical targets in cancer therapy .

The compound's ability to induce cell cycle arrest has been evidenced by its effects on RFX 393 cancer cells. Treatment resulted in significant accumulation in the G0–G1 phase of the cell cycle while decreasing populations in the S and G2/M phases . This suggests that this compound may exert its anticancer effects by disrupting normal cell cycle progression.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of pathways involved in inflammation, such as the NF-κB signaling pathway. The structural modifications in this compound enhance its ability to inhibit pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For instance:

  • Cycloheptyl Substitution : Enhances binding affinity to target proteins.
  • Carboxamide Group : Plays a crucial role in modulating solubility and bioavailability.

These findings underscore the importance of structural optimization in developing effective therapeutic agents from pyrazolo[1,5-a]pyrimidine derivatives .

Case Study 1: Anticancer Efficacy

A detailed examination of various pyrazolo[1,5-a]pyrimidine derivatives revealed that those with modifications similar to this compound displayed enhanced cytotoxicity against multiple cancer types. The study utilized a series of cell lines to evaluate growth inhibition and apoptosis induction .

CompoundGI% Across Cell LinesTargeted KinasesMechanism
6n43.9CDK2/TRKACell cycle arrest
6sSignificantCDK2Apoptosis induction

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, this compound demonstrated a dose-dependent inhibition of LPS-induced NF-κB activity. This study highlights the compound's potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide and its analogs?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of pyrazole precursors with β-enaminones or α,β-unsaturated carbonyl compounds. For example, a three-step procedure involving:

  • Cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate.
  • Hydrolysis of the ester intermediate to yield carboxylic acids.
  • Amidation using bis(pentafluorophenyl) carbonate (BPC) to introduce the cycloheptylcarboxamide group . Microwave-assisted or solvent-free conditions are often employed to improve reaction efficiency and atom economy (RME: 40–53%) .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Key analytical methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity and substituent positions. For example, pyrazole H-2 and pyrimidine H-5 protons appear as distinct singlets (δ 8.8–9.5 ppm) .
  • Mass spectrometry (EI or ESI) to verify molecular ions (e.g., m/z 359 for N-(4,6-dimethylpyrimidin-2-yl) derivatives) .
  • IR spectroscopy to identify carbonyl (1680–1690 cm⁻¹) and amide (3265–3270 cm⁻¹) functional groups .

Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine carboxamides?

Common assays include:

  • Enzyme inhibition : Cathepsin K/B inhibition (IC₅₀ values measured via fluorogenic substrates; e.g., N-butylcarboxamide 5a inhibits cathepsin K at IC₅₀ ~25 µM) .
  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa and SiHa cervical cancer cells), with GI₅₀ values reported for anthranilamide conjugates .
  • Antimicrobial screening : MIC determinations against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

Advanced Research Questions

Q. How do substituents at positions 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Position 3 : Carboxamide groups (e.g., cycloheptyl, 2-picolyl) enhance target selectivity. For example, N-(2-picolyl) derivatives show cathepsin B inhibition (IC₅₀ ~45 µM) due to metal-coordinating pyridyl motifs .
  • Position 5 : Electron-withdrawing groups (EWGs) like trifluoromethyl improve metabolic stability and binding affinity to kinases (e.g., c-Src, Pim-1) .
  • Position 7 : Electron-donating groups (EDGs) such as methoxy or aryl substituents modulate photophysical properties (ε up to 20,593 M⁻¹cm⁻¹) in fluorophores .

Q. What strategies resolve contradictions in IC₅₀ values across studies for pyrazolo[1,5-a]pyrimidine inhibitors?

Discrepancies in potency (e.g., cathepsin K vs. B inhibition ) arise from:

  • Assay conditions : Variations in substrate concentration, pH, or pre-incubation time.
  • Structural promiscuity : Off-target binding to homologous proteases (e.g., cathepsin L).
  • Cellular context : Differential expression of target enzymes in cell lines vs. recombinant systems. Validating activity via orthogonal assays (e.g., X-ray crystallography for binding mode confirmation) is critical .

Q. What methodologies optimize the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores?

Key approaches include:

  • Substituent engineering : Introducing EDGs (e.g., 7-aryl groups) to enhance molar absorptivity (ε) and quantum yield (ϕF up to 0.97) .
  • Solid-state tuning : Favoring antiparallel molecular packing to minimize aggregation-caused quenching (ACQ) .
  • Post-functionalization : Nitration or halogenation at position 2/5 to enable conjugation with biomolecules .

Q. How are in vivo pharmacokinetic (PK) properties assessed for pyrazolo[1,5-a]pyrimidine therapeutics?

Advanced PK studies involve:

  • Metabolic stability assays : Liver microsome incubations to assess cytochrome P450 susceptibility.
  • Plasma protein binding : Equilibrium dialysis to determine free drug fractions.
  • Tissue distribution : Radiolabeled analogs (e.g., [¹⁸F]F-DPA) for PET imaging in preclinical models .

Q. What computational tools are used to design pyrazolo[1,5-a]pyrimidine derivatives with improved target specificity?

  • Docking studies : Glide or AutoDock to predict binding poses in cathepsin K or kinase active sites .
  • DFT/TD-DFT calculations : To correlate electronic properties (HOMO-LUMO gaps) with photophysical behavior .
  • QSAR models : Machine learning algorithms trained on inhibition data (e.g., pIC₅₀) to guide substituent selection .

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